

A Comparative Toxicological Profile of Disperse Red 60 and Other Notable Red Dyes

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Disperse Red 60*

Cat. No.: *B094433*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of **Disperse Red 60** and other commercially significant red dyes: Disperse Red 1, Disperse Red 17, Solvent Red 24, and Allura Red AC. The information presented herein is curated from a range of scientific studies and safety data sheets to facilitate an objective assessment of their potential hazards.

Executive Summary

Disperse Red 60, an anthraquinone dye, exhibits a toxicological profile that warrants careful consideration, particularly concerning its potential for skin sensitization. When compared to other red dyes, its acute oral toxicity appears to be relatively low. However, data on its cytotoxicity and genotoxicity are less comprehensive than for some other azo dyes like Disperse Red 1, which has been more extensively studied and shown to possess genotoxic and cytotoxic effects. Solvent Red 24, another azo dye, has reported mutagenicity and is classified as a suspected carcinogen. In contrast, Allura Red AC, a food colorant, has a well-established Acceptable Daily Intake (ADI) and is generally considered to have low toxicity, though some studies have raised concerns about its potential effects on reproduction and behavior at high doses. Disperse Red 17 shows low acute toxicity but is a known skin sensitizer. This guide aims to provide a detailed, data-driven comparison to aid in the informed selection and handling of these red dyes in research and development settings.

Data Presentation: A Comparative Overview of Toxicological Data

The following table summarizes the available quantitative toxicological data for **Disperse Red 60** and the selected comparator red dyes. This data is essential for a side-by-side evaluation of their potential hazards.

Toxicologic al Endpoint	Disperse Red 60	Disperse Red 1	Disperse Red 17	Solvent Red 24	Allura Red AC
Chemical Class	Anthraquinone	Azo	Azo	Azo	Azo
Acute Oral Toxicity (LD50, rat)	ca. 7000 mg/kg bw[1]	No data available	> 2000 mg/kg bw[2]	3600 mg/kg bw[3]	> 10,000 mg/kg
Skin Sensitization	May cause an allergic skin reaction[1][4]	Known sensitizer[5][6][7]	May cause an allergic skin reaction[8]	May cause an allergic skin reaction[3]	Not considered a skin sensitizer
Genotoxicity (Ames Test)	No data available	Positive (mutagenic)[9][10]	Positive (mutagenic)[11]	Mutagenicity data reported[12]	Negative
Genotoxicity (In vitro Micronucleus Assay)	No data available	Positive (induces chromosomal damage)[5]	No data available	No data available	No data available
Genotoxicity (In vivo Comet Assay)	No data available	Positive (induces DNA damage in liver)[13]	No data available	No data available	No genotoxic activity observed[14]
Carcinogenicity	No data available	Limited evidence of a carcinogenic effect[5]	No data available	IARC Group 3 (Not classifiable as to its carcinogenicity to humans) [3]	Not considered carcinogenic
Reproductive Toxicity	No data available	Induces cytotoxic and genotoxic effects in	No data available	No information present[12]	Reduced reproductive success in

	mouse germ cells[15]				rats at high doses[5]
Acceptable Daily Intake (ADI)	Not established	Not established	Not established	Not established	0-7 mg/kg bw[13][14][16][17]

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of toxicological studies. Below are outlines of the standard protocols for key experiments cited in this guide.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.

- **Bacterial Strains:** Commonly used strains include TA98, TA100, TA1535, and TA1537, which are sensitive to different types of mutagens.
- **Metabolic Activation:** The test is conducted with and without a metabolic activation system (S9 fraction), typically derived from the liver of Aroclor 1254-induced rats, to mimic mammalian metabolism.
- **Exposure:** The test compound, bacterial culture, and S9 mix (or buffer) are combined in molten top agar.
- **Plating:** The mixture is poured onto minimal glucose agar plates.
- **Incubation:** Plates are incubated at 37°C for 48-72 hours.
- **Scoring:** The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential[4][12][16][18][19].

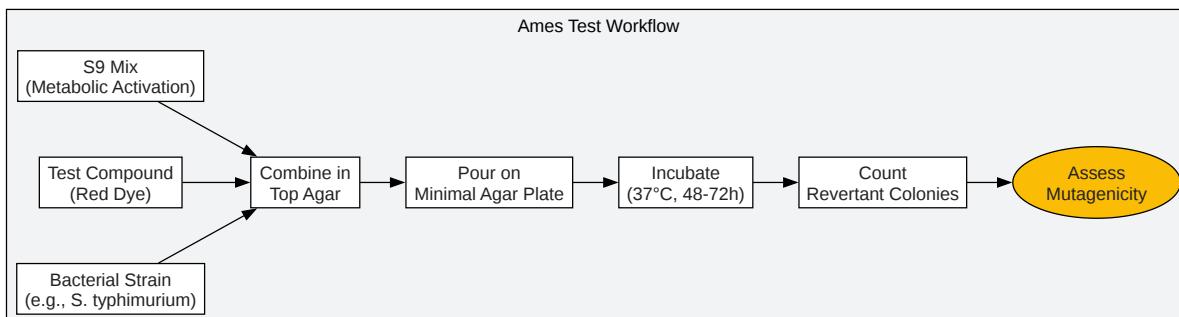
In Vitro Cytotoxicity Assay (MTT Assay)

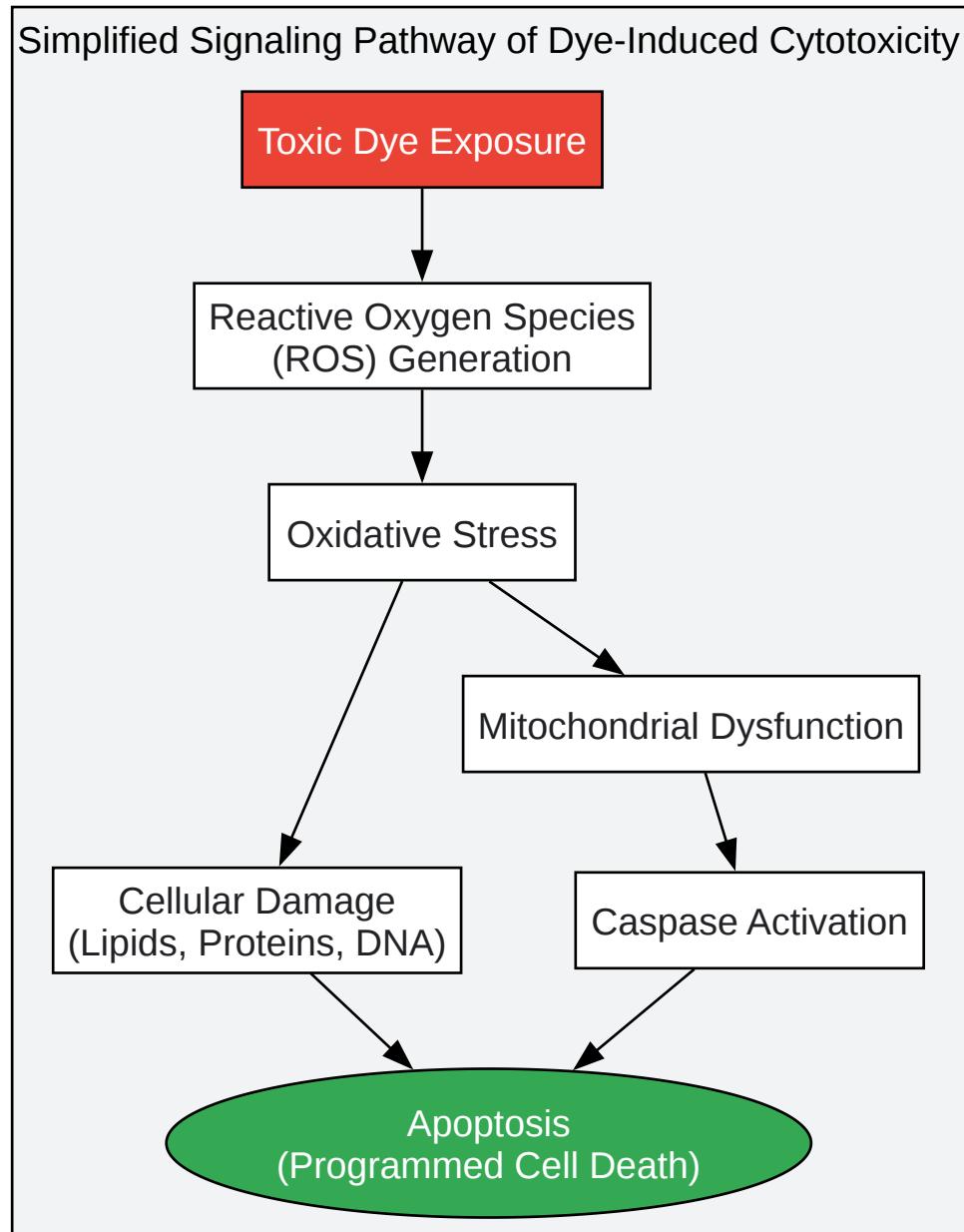
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

- **Cell Culture:** Adherent or suspension cells are cultured in a 96-well plate.
- **Treatment:** Cells are exposed to various concentrations of the test dye for a defined period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the dye that inhibits 50% of cell viability) is determined from the dose-response curve^{[3][20][21][22]}.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of the individual cell.


- **Cell Preparation:** A single-cell suspension is prepared from the test system (e.g., cultured cells or animal tissues).
- **Embedding:** Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.
- **Lysis:** The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind the DNA as nucleoids.
- **Alkaline Unwinding and Electrophoresis:** The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the migration of


fragmented DNA from the nucleoid, forming a "comet" shape.

- Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
- Visualization and Scoring: The comets are visualized using a fluorescence microscope. Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the comet tail (% Tail DNA) and the tail moment[1][14][23][24].

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. In vitro and in vivo indications of the carcinogenicity and toxicity of food dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io])
- 4. bulldog-bio.com [bulldog-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Differential toxicity of Disperse Red 1 and Disperse Red 13 in the Ames test, HepG2 cytotoxicity assay, and Daphnia acute toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ec.europa.eu [ec.europa.eu]
- 12. thesciencenotes.com [thesciencenotes.com]
- 13. In Vivo genotoxicity of a commercial C.I. Disperse Red 1 dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neb.com [neb.com]
- 15. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 17. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. atcc.org [atcc.org]
- 23. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 24. creative-diagnostics.com [creative-diagnostics.com]

- To cite this document: BenchChem. [A Comparative Toxicological Profile of Disperse Red 60 and Other Notable Red Dyes]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b094433#toxicological-profile-of-disperse-red-60-compared-to-other-red-dyes>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com